molecular formula C19H20N4O3 B11384535 5-(hydroxymethyl)-N-(2-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(2-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11384535
M. Wt: 352.4 g/mol
InChI Key: QQHIKTWYOGEPCF-UHFFFAOYSA-N
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Description

5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Functionalization: Introduction of the hydroxy group, methoxyphenyl group, and methylphenyl group through various substitution reactions.

    Amidation: Formation of the carboxamide group by reacting the triazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.

    Materials Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.

Medicine

    Pharmaceuticals: Triazole derivatives are used in the development of drugs for treating infections, cancer, and other diseases.

Industry

    Agrochemicals: Used in the formulation of pesticides and herbicides.

    Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. Generally, triazole compounds can interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    Fluconazole: A well-known antifungal agent containing a triazole ring.

    Rufinamide: An antiepileptic drug with a triazole structure.

Uniqueness

5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-13-7-9-15(10-8-13)23-21-16(12-24)18(22-23)19(25)20-11-14-5-3-4-6-17(14)26-2/h3-10,24H,11-12H2,1-2H3,(H,20,25)

InChI Key

QQHIKTWYOGEPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3OC)CO

Origin of Product

United States

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